molecular formula C17H23ClN4O2S B10935388 1-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B10935388
M. Wt: 382.9 g/mol
InChI Key: LMVCFZAYPWPKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a synthetic compound with a complex structure It is characterized by the presence of a chlorobenzyl group, a pyrazolylsulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps. The process begins with the preparation of the key intermediates, such as 2-chlorobenzyl chloride and 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. These intermediates are then reacted with piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also emphasize the importance of safety measures and environmental considerations during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-4-[(1-methyl-5-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
  • 1-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)sulfonyl]piperazine

Uniqueness

1-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine stands out due to its specific structural features, such as the position of the substituents on the pyrazole ring and the presence of the chlorobenzyl group. These unique characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H23ClN4O2S

Molecular Weight

382.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperazine

InChI

InChI=1S/C17H23ClN4O2S/c1-3-22-14(2)17(12-19-22)25(23,24)21-10-8-20(9-11-21)13-15-6-4-5-7-16(15)18/h4-7,12H,3,8-11,13H2,1-2H3

InChI Key

LMVCFZAYPWPKLB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.